molecular formula C17H24N4O4S2 B2583891 4-(dipropylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 850936-30-0

4-(dipropylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No.: B2583891
CAS No.: 850936-30-0
M. Wt: 412.52
InChI Key: HVLKDJSIDWXBSW-UHFFFAOYSA-N
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Description

4-(dipropylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is a complex organic compound with a unique structure that makes it valuable in various scientific research fields

Preparation Methods

The synthesis of 4-(dipropylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide involves multiple steps, typically starting with the preparation of the benzamide core. The oxadiazole ring is then introduced through cyclization reactions, and the sulfamoyl and methylsulfanyl groups are added via substitution reactions. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(dipropylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(dipropylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The sulfamoyl and oxadiazole groups are known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds include:

  • 4-(dipropylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
  • methyl 3-[4-(dipropylsulfamoyl)benzamido]-1-benzothiophene-2-carboxylate
  • 4-(Dipropylsulfamoyl)-N-[2-(2-methyl-2-propanyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl] benzamide

These compounds share structural similarities but differ in their specific functional groups and ring structures, which can lead to variations in their chemical properties and applications. The uniqueness of 4-(dipropylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide lies in its combination of the oxadiazole ring and sulfamoyl group, which confer distinct reactivity and potential biological activities.

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4S2/c1-4-10-21(11-5-2)27(23,24)14-8-6-13(7-9-14)16(22)18-17-20-19-15(25-17)12-26-3/h6-9H,4-5,10-12H2,1-3H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLKDJSIDWXBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(dipropylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide
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4-(dipropylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide
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4-(dipropylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide
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4-(dipropylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide
Reactant of Route 5
4-(dipropylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide
Reactant of Route 6
Reactant of Route 6
4-(dipropylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide

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